molecular formula C21H27N7O B10990437 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B10990437
M. Wt: 393.5 g/mol
InChI Key: RBYOGKKVFGLPKI-UHFFFAOYSA-N
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Description

“N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” is a complex organic compound that features a cyclohexene ring, a pyrazole ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the formation of the pyrazole and triazolopyridazine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biology, it might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of cyclohexene, pyrazole, and triazolopyridazine. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” apart is its specific combination of functional groups and rings, which could confer unique reactivity and biological activity.

Properties

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

InChI

InChI=1S/C21H27N7O/c1-15-14-16(2)27(25-15)20-9-8-18-23-24-19(28(18)26-20)10-11-21(29)22-13-12-17-6-4-3-5-7-17/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,22,29)

InChI Key

RBYOGKKVFGLPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NCCC4=CCCCC4)C=C2)C

Origin of Product

United States

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